molecular formula C12H16FNO5 B14366510 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid CAS No. 90682-35-2

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid

Cat. No.: B14366510
CAS No.: 90682-35-2
M. Wt: 273.26 g/mol
InChI Key: URXQSLCLJZZZKM-UHFFFAOYSA-N
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Description

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is a complex organic compound with a unique structure that includes a benzodioxin ring substituted with a fluorine atom and a methylcarbamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxin ring. One common method involves the reaction of a suitable phenol derivative with formaldehyde and a fluorinating agent under acidic conditions to introduce the fluorine atom. The resulting intermediate is then subjected to further reactions to introduce the methylcarbamic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxin ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylcarbamic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90682-35-2

Molecular Formula

C12H16FNO5

Molecular Weight

273.26 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid

InChI

InChI=1S/C10H11FO3.C2H5NO2/c1-10(2)13-5-6-3-7(11)4-8(12)9(6)14-10;1-3-2(4)5/h3-4,12H,5H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

URXQSLCLJZZZKM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C(=CC(=C2)F)O)C.CNC(=O)O

Origin of Product

United States

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